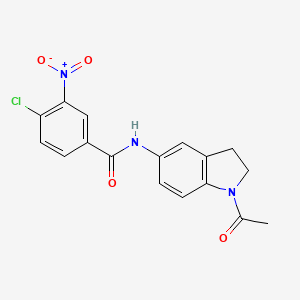

N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide

Description

N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide (CAS: 680214-07-7, MFCD00277956) is a benzamide derivative featuring a 2,3-dihydroindole core substituted with an acetyl group at the N1 position and a 4-chloro-3-nitrobenzamide moiety at the C5 position. This compound is commercially available with a purity of 95% . Its structure combines aromatic and heterocyclic components, with the nitro and chloro groups likely influencing electronic properties and intermolecular interactions, such as hydrogen bonding and π-π stacking, as observed in related benzamides .

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-5-yl)-4-chloro-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4/c1-10(22)20-7-6-11-8-13(3-5-15(11)20)19-17(23)12-2-4-14(18)16(9-12)21(24)25/h2-5,8-9H,6-7H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEYKADRONCAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes acetylation to introduce the acetyl group. Subsequent steps may include nitration to introduce the nitro group and chlorination to add the chloro group. The final step often involves the formation of the benzamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to remove the nitro group or to convert the acetyl group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzamides.

Scientific Research Applications

N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of functional groups allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

| Compound Name | Core Structure | Substituents | Molecular Weight | Potential Application |

|---|---|---|---|---|

| Target Compound | Dihydroindole-Benzamide | Acetyl, 4-Cl, 3-NO₂ | 399.81 g/mol | Under investigation |

| 4-Chloro-N-(5-hydroxy-2-methylindolin-1-yl)-3-sulfamoylbenzamide | Dihydroindole-Benzamide | 5-OH, 2-CH₃, 3-SO₂NH₂ | 407.86 g/mol | Diuretic/Antihypertensive |

| Imofinostat | Dihydroindole | Benzenesulfonyl, hydroxamic acid | 356.37 g/mol | HDAC inhibition |

| Ro 41-3118 | Quinoline | 7-Cl, N¹,N²-diethyl | 319.24 g/mol | Antimicrobial |

Table 2: Crystallographic Data for 4-Chloro-3-nitrobenzamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| π-π Stacking Distance | 3.803 Å |

| Key Hydrogen Bonds | N–H⋯O (2.12 Å), C–H⋯O (2.38 Å) |

Biological Activity

N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C17H14ClN3O4

- Molar Mass : 359.76 g/mol

- CAS Number : Not specified in the sources but can be referenced through chemical databases.

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various molecular targets. The indole moiety is known for its ability to engage in π-stacking interactions and hydrogen bonding, which can influence enzyme activity and receptor binding. The presence of the chloro and nitro groups enhances its electrophilicity, potentially increasing its reactivity in biological systems.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzamides have been shown to inhibit key enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of specific kinases or signaling pathways critical for tumor growth and survival .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related compounds. The structural characteristics of benzamide derivatives suggest that they could be effective against various bacterial strains. This activity is likely linked to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Study on Antitumor Effects

A notable study investigated a series of benzamide derivatives, including those structurally related to this compound. The results demonstrated that certain compounds exhibited moderate to high potency in inhibiting cell proliferation in vitro. Specifically, one compound showed a significant reduction in tumor size in animal models after treatment over a defined period .

Enzyme Inhibition Studies

Another research effort focused on the inhibition of dihydrofolate reductase (DHFR) by benzamide derivatives. It was found that these compounds could reduce NADPH levels, destabilizing DHFR and leading to decreased cell proliferation. This suggests a novel approach for targeting cancer cells by disrupting their metabolic pathways .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C17H14ClN3O4 |

| Molar Mass | 359.76 g/mol |

| Biological Activities | Anticancer, Antimicrobial |

| Mechanism of Action | Enzyme inhibition, receptor binding |

| Case Study Findings | Significant tumor reduction in vivo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.